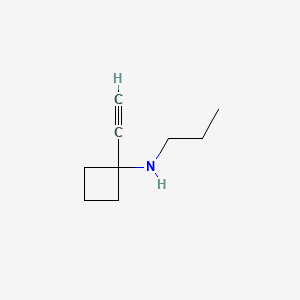
1-ethynyl-N-propylcyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethynyl-N-propylcyclobutan-1-amine is an organic compound that belongs to the class of amines. This compound features a cyclobutane ring, an ethynyl group, and a propylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-N-propylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with propargyl bromide, followed by the reduction of the resulting propargyl ketone to the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia or a primary amine under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of cyclobutanone, its alkylation with propargyl bromide, and subsequent reductive amination. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation steps .
化学反応の分析
Types of Reactions
1-ethynyl-N-propylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted amines.
Substitution: Various alkylated and acylated amine derivatives.
科学的研究の応用
1-ethynyl-N-propylcyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-ethynyl-N-propylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-ethynylcyclobutan-1-amine: Lacks the propyl group, making it less hydrophobic.
N-propylcyclobutan-1-amine: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.
1-ethynyl-N-methylcyclobutan-1-amine: Contains a methyl group instead of a propyl group, affecting its steric properties.
Uniqueness
1-ethynyl-N-propylcyclobutan-1-amine is unique due to its combination of an ethynyl group and a propylamine moiety attached to a cyclobutane ring. This structure provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications .
特性
分子式 |
C9H15N |
|---|---|
分子量 |
137.22 g/mol |
IUPAC名 |
1-ethynyl-N-propylcyclobutan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-8-10-9(4-2)6-5-7-9/h2,10H,3,5-8H2,1H3 |
InChIキー |
LJGMQHNBICOWPI-UHFFFAOYSA-N |
正規SMILES |
CCCNC1(CCC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)
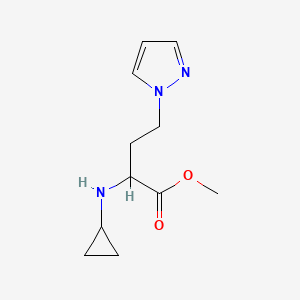
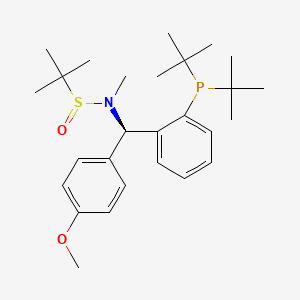
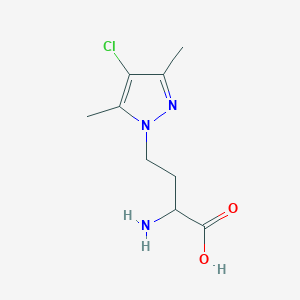
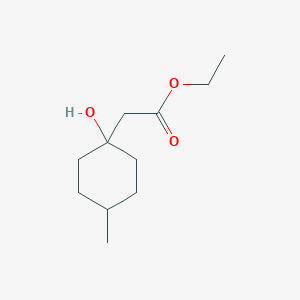
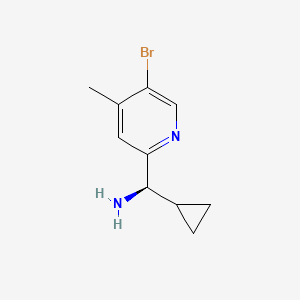
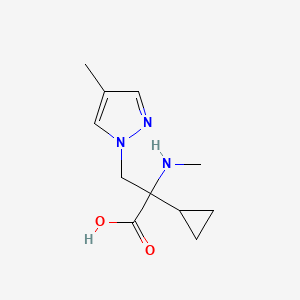

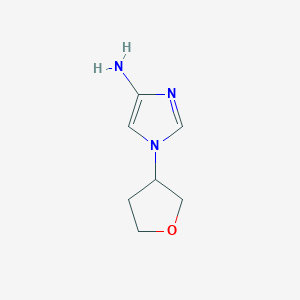

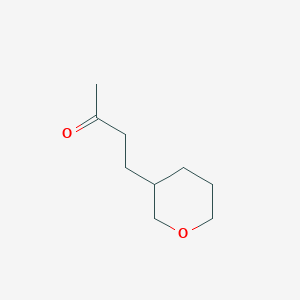
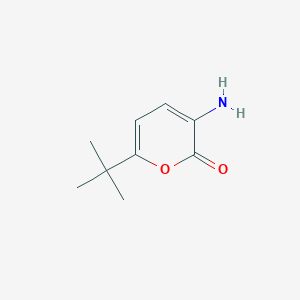
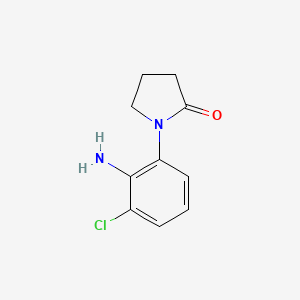
![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
